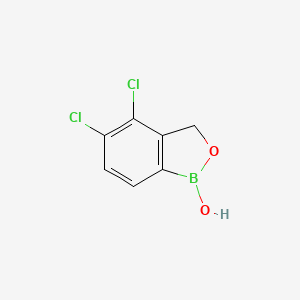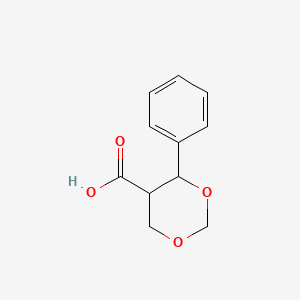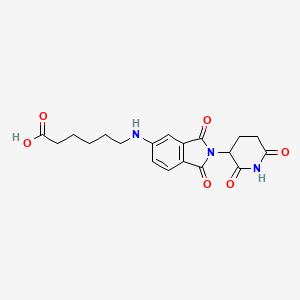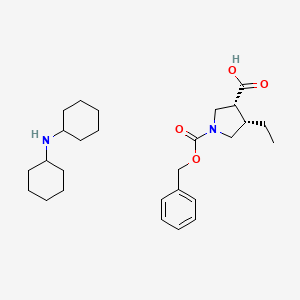
4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole is a chemical compound belonging to the benzoxaborole family. Benzoxaboroles are known for their versatile applications in medicinal chemistry, particularly due to their unique boron-containing structure which imparts desirable physicochemical properties . This compound, with its specific dichloro and hydroxy substitutions, has garnered interest for its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole typically involves the reaction of appropriate substituted phenols with boronic acids or boronates under controlled conditions. One common method includes the condensation of 4,5-dichlorophenol with boronic acid in the presence of a catalyst such as palladium or copper . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .
化学反应分析
Types of Reactions
4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dichloro groups can be reduced to form the corresponding dihydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions include various substituted benzoxaboroles with different functional groups, which can further be utilized in medicinal chemistry and material science .
科学研究应用
作用机制
The mechanism of action of 4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme CPSF3, which is crucial for pre-mRNA processing. By binding to the active site of CPSF3, it prevents the proper cleavage and polyadenylation of pre-mRNA, leading to transcriptional readthrough and subsequent downregulation of gene expression . This mechanism is particularly relevant in its anticancer activity, where it impedes the growth of cancer cells by disrupting their genetic regulation .
相似化合物的比较
Similar Compounds
5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal properties.
5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Used as a phosphodiesterase inhibitor for treating skin conditions.
Uniqueness
4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole stands out due to its dual chlorine substitutions, which enhance its reactivity and potential biological activities. This unique structure allows for more diverse chemical modifications and applications compared to its analogs .
属性
分子式 |
C7H5BCl2O2 |
|---|---|
分子量 |
202.83 g/mol |
IUPAC 名称 |
4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C7H5BCl2O2/c9-6-2-1-5-4(7(6)10)3-12-8(5)11/h1-2,11H,3H2 |
InChI 键 |
YDDPJNNJIMMZCI-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(CO1)C(=C(C=C2)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B13995503.png)

![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)

![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)
![2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B13995527.png)



methyl}sulfanyl)cyclohexane](/img/structure/B13995542.png)


